4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Umemoto’s reagents to introduce the trifluoromethyl group efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the aniline ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aniline ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to specific targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethyl ketones: Compounds containing the trifluoromethyl group but with different functional groups and properties.
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the aniline ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGPCRHKPVHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591753 |
Source
|
Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-48-3 |
Source
|
Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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